

# SCH 900822: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: SCH 900822

Cat. No.: B15496157

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**SCH 900822** is a potent and selective antagonist of the human glucagon receptor (hGCGR), a critical component in glucose homeostasis. This document provides an in-depth technical overview of its chemical structure, properties, and the experimental protocols for its synthesis and biological evaluation, intended for researchers, scientists, and professionals in drug development.

## Chemical Structure and Properties

**SCH 900822** is a complex small molecule with the systematic IUPAC name 4-[(1R)-1-[8-tert-Butyl-2-(3,5-dichlorophenyl)-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl]-4,4-dimethylpentyl]-N-(2H-tetrazol-5-ylmethyl)benzamide.<sup>[1]</sup> Its structure is characterized by a central spiroimidazolone core.

Table 1: Chemical Identifiers and Properties of **SCH 900822**

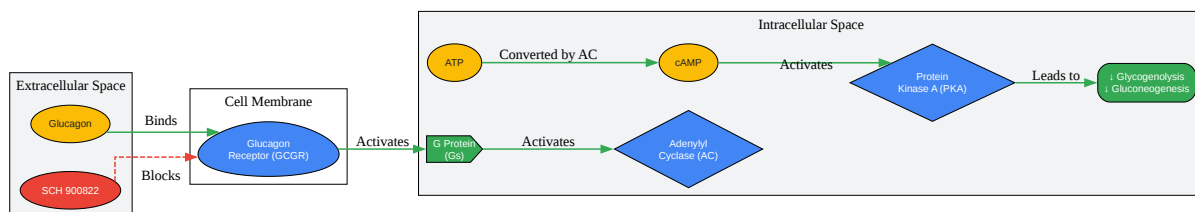
Property	Value	Reference
IUPAC Name	4-[(1R)-1-[8-tert-Butyl-2-(3,5-dichlorophenyl)-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl]-4,4-dimethylpentyl]-N-(2H-tetrazol-5-ylmethyl)benzamide	[1]
CAS Number	1220894-09-6	[1]
Chemical Formula	C34H43Cl2N7O2	[1]
Molecular Weight	652.67 g/mol	[1]
SMILES	<chem>O=C(NCC1=NNN=N1)C2=CC=C(C)C(C)C=C2</chem>	[1]
Appearance	Solid powder	[1]
Purity	>98%	[1]
Solubility	Soluble in DMSO	
Storage	Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C	

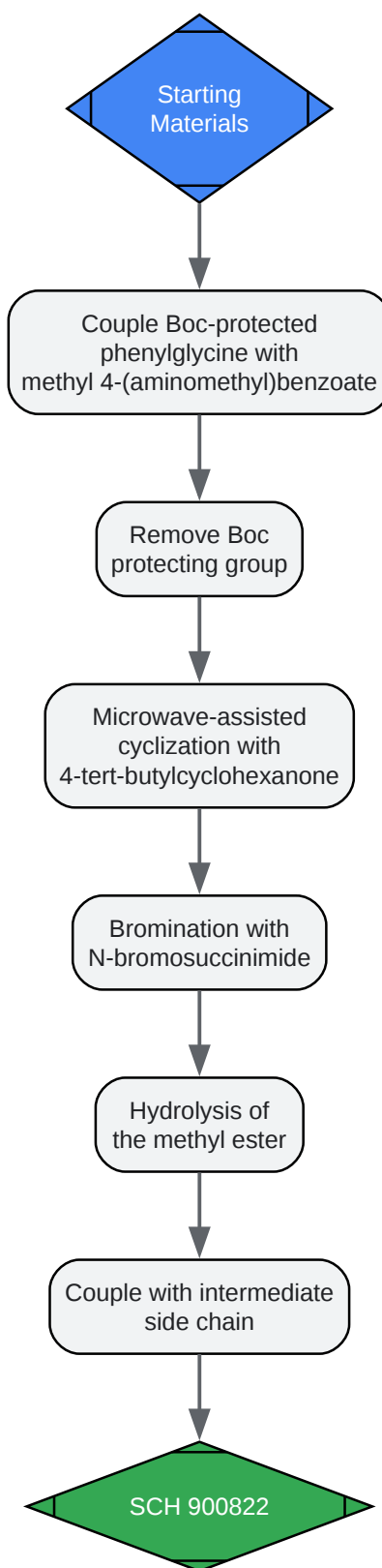
Table 2: Pharmacological Properties of **SCH 900822**

Parameter	Value	Species	Assay	Reference
Glucagon Receptor Binding IC50	10.3 nM	Human	Radioligand Binding Assay	
cAMP Functional Activity IC50	12.5 nM	Human	cAMP Assay	
Selectivity over GLP-1 Receptor	>10,000-fold	Human	---	

## Mechanism of Action

**SCH 900822** functions as a competitive antagonist at the glucagon receptor, a G-protein coupled receptor (GPCR). By binding to the receptor, it blocks the downstream signaling cascade initiated by glucagon. This inhibition prevents the activation of adenylyl cyclase, thereby reducing the intracellular accumulation of cyclic AMP (cAMP). The ultimate effect is a decrease in hepatic glucose production through the inhibition of glycogenolysis and gluconeogenesis.





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## References

- 1. medkoo.com [medkoo.com]
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